molecular formula C12H9Cl2NO3 B15372335 Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 157848-09-4

Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B15372335
CAS No.: 157848-09-4
M. Wt: 286.11 g/mol
InChI Key: QCPFHBJJBRCWDT-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a halogenated quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with chlorine atoms at positions 6 and 7 and an ethyl ester group at position 2. This structural configuration imparts distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

157848-09-4

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 6,7-dichloro-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)10-5-11(16)6-3-7(13)8(14)4-9(6)15-10/h3-5H,2H2,1H3,(H,15,16)

InChI Key

QCPFHBJJBRCWDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Halogenation Patterns:
  • Ethyl 6-Chloro-4-oxo-1H-quinoline-2-carboxylate: Lacks the 7-chloro substituent, reducing electron-withdrawing effects and altering reactivity in nucleophilic substitution reactions .
  • Ethyl 5,7-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A positional isomer with chlorine at positions 5 and 7, which may shift electronic density and alter molecular interactions .
Functional Group Modifications:
  • 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Replacement of the ester with an amide group improves solubility in polar solvents but reduces metabolic stability due to susceptibility to hydrolysis .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Ethyl 6,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate C₁₂H₉Cl₂NO₃ 286.11 2.8 0.15 (DMSO)
Ethyl 6-chloro-4-oxo-1H-quinoline-2-carboxylate C₁₂H₁₀ClNO₃ 251.67 2.1 0.35 (DMSO)
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C₁₂H₉F₂NO₃ 253.20 1.9 0.45 (DMSO)
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide C₁₀H₇ClN₂O₂ 222.63 1.2 1.2 (Water)

*Calculated using PubChem data .

Key observations:

  • Chlorine substituents increase lipophilicity (higher LogP) compared to fluorine or amide derivatives.
  • The 6,7-dichloro compound exhibits the lowest solubility, likely due to enhanced hydrophobic interactions.
Antimicrobial and Anticancer Potential:
  • This compound: Predicted to exhibit broad-spectrum antimicrobial activity due to chlorine’s ability to disrupt bacterial cell membranes. Its planar structure may also enable DNA intercalation, a mechanism observed in nitroquinoline analogs .
  • Ethyl 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate: The iodine atom’s large size enhances DNA binding but reduces metabolic stability compared to chlorine .
Enzyme Inhibition:
  • Fluorinated derivatives (e.g., 6,7-difluoro) show higher specificity for bacterial gyrase due to fluorine’s electronegativity, whereas chloro derivatives may target mammalian topoisomerases .

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